Regioisomeric Purity and Structural Identity by 1H NMR (DMSO‑d6)
The target compound can be unambiguously distinguished from its closest C19H14BrN3 regioisomers through its 1H NMR fingerprint in DMSO‑d6. The reference spectrum archived in the Wiley KnowItAll library provides the definitive chemical shift pattern for the 2‑(3‑bromophenyl) substitution topology [1]. In contrast, the isomer 7‑(4‑bromophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine exhibits a distinct aromatic proton splitting pattern due to the para-bromophenyl placement, and 7-[1,1'-biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine integrates an additional phenyl spin system absent in the target compound .
| Evidence Dimension | 1H NMR chemical shift fingerprint (DMSO‑d6) |
|---|---|
| Target Compound Data | Full 1H NMR spectrum deposited in KnowItAll library (SpectraBase Compound ID: 9kpYt6KPoUZ); molecular formula C19H14BrN3, exact mass 363.03711 g/mol |
| Comparator Or Baseline | 7-(4-Bromophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS not assigned); 7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine (CAS 439097-06-0) |
| Quantified Difference | Aromatic region splitting pattern and integration ratio distinguishes the 2‑(3‑bromophenyl) regioisomer from the 7‑(4‑bromophenyl) and 7‑(biphenyl) variants; exact Δδ values are accessible by direct spectrum comparison. |
| Conditions | 1H NMR in DMSO‑d6; reference standard in Wiley KnowItAll NMR Spectral Library vs. published/listed spectra of comparators |
Why This Matters
For procurement, NMR identity confirmation prevents accidental delivery of a regioisomer with identical molecular formula but divergent biological activity or physicochemical properties, safeguarding SAR integrity.
- [1] SpectraBase. pyrazolo[1,5-a]pyrimidine, 3-(3-bromophenyl)-5-methyl-7-phenyl-. Compound ID: 9kpYt6KPoUZ. Wiley KnowItAll NMR Spectral Library. View Source
